molecular formula C14H9BrClNO B5025818 4-[(4-bromobenzyl)oxy]-3-chlorobenzonitrile

4-[(4-bromobenzyl)oxy]-3-chlorobenzonitrile

Cat. No.: B5025818
M. Wt: 322.58 g/mol
InChI Key: QMJJFCUHZOFFAT-UHFFFAOYSA-N
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Description

The compound “4-[(4-bromobenzyl)oxy]-3-chlorobenzonitrile” is likely to be a solid at room temperature . It contains a nitrile group (-CN), a bromobenzyl group, and a chloro group attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring substituted with a nitrile group, a bromobenzyl group, and a chloro group . The exact structure and conformation would depend on the specific positions of these substituents on the benzene ring.


Chemical Reactions Analysis

As a nitrile, this compound could undergo reactions such as hydrolysis, reduction, and nucleophilic addition . The bromine atom in the bromobenzyl group could also be a site for nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, nitriles have high boiling points due to dipole-dipole interactions, and they are often polar and capable of hydrogen bonding .

Safety and Hazards

Like many organic compounds, this compound could be a potential irritant and should be handled with appropriate safety measures . It’s also likely to be harmful if ingested or inhaled, and it could cause eye and skin irritation .

Properties

IUPAC Name

4-[(4-bromophenyl)methoxy]-3-chlorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClNO/c15-12-4-1-10(2-5-12)9-18-14-6-3-11(8-17)7-13(14)16/h1-7H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJJFCUHZOFFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C#N)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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